Product packaging for (1S,3R)-3-tert-Butoxy-cyclohexylamine(Cat. No.:)

(1S,3R)-3-tert-Butoxy-cyclohexylamine

Cat. No.: B8187036
M. Wt: 171.28 g/mol
InChI Key: QACQAAPXDRKMNZ-DTWKUNHWSA-N
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Description

Significance of Stereodefined Cyclohexylamines in Chemical Synthesis

The biological activity of a chiral molecule is often intrinsically linked to its three-dimensional arrangement. Consequently, the ability to synthesize stereochemically pure compounds is of paramount importance in medicinal chemistry and drug discovery. Stereodefined cyclohexylamines are crucial in this regard, as their rigid carbocyclic framework presents substituents in well-defined spatial orientations, allowing for precise interactions with biological targets such as enzymes and receptors.

These chiral scaffolds are not only sought after as final products but are also widely employed as intermediates and chiral auxiliaries. nih.gov Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed, having served its purpose of inducing chirality.

Key Applications of Stereodefined Cyclohexylamines:

Application AreaSignificanceExample Molecules (Illustrative)
Pharmaceuticals The specific stereoisomer of a drug often exhibits the desired therapeutic effect, while other isomers may be inactive or even cause adverse effects.Rotigotine (Parkinson's disease), Tametraline (norepinephrine–dopamine reuptake inhibitor), Terutroban (thromboxane prostanoid antagonist) nih.gov
Agrochemicals Enantiomerically pure pesticides and herbicides can display enhanced efficacy and reduced environmental impact compared to their racemic mixtures.-
Chiral Catalysis As components of chiral ligands for transition metal catalysts, they can induce high levels of enantioselectivity in a wide range of chemical transformations.-
Chiral Auxiliaries They provide a reliable method for transferring chirality during a synthetic sequence. wikipedia.org-

Role of (1S,3R)-3-tert-Butoxy-cyclohexylamine as a Key Chiral Intermediate

This compound stands out as a particularly useful chiral building block. Its structure combines a stereochemically defined 1,3-disubstituted cyclohexane (B81311) ring with two key functional groups: a primary amine and a tert-butoxy (B1229062) ether. The tert-butyl group serves as a bulky, acid-labile protecting group for the hydroxyl functionality, which can be unveiled at a later synthetic stage. The amine group, on the other hand, provides a reactive handle for a variety of chemical transformations, including amide bond formation, alkylation, and the construction of heterocyclic systems.

The specific (1S,3R) stereochemistry of this intermediate makes it a valuable precursor for the synthesis of complex target molecules where this precise spatial arrangement of substituents is required. Its utility lies in its ability to be incorporated into a larger molecular framework, thereby transferring its inherent chirality to the final product.

Properties of a Related Compound: (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid

PropertyValue
Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
XLogP3 1.7
Polar Surface Area 75.6 Ų

Data sourced from PubChem CID: 2755995 nih.gov

Evolution of Synthetic Strategies for Enantiopure Cyclohexylamines

The demand for enantiomerically pure cyclohexylamines has driven the development of a diverse array of synthetic methodologies. These strategies can be broadly categorized into two main approaches: chiral resolution of racemic mixtures and asymmetric synthesis.

Historically, chiral resolution was the predominant method for obtaining enantiopure amines. This technique involves the separation of a racemic mixture into its constituent enantiomers. A common approach is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid. The resulting diastereomers often exhibit different physical properties, such as solubility, allowing for their separation by crystallization. While effective, this method is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.

The advent of asymmetric synthesis has revolutionized the production of chiral compounds. This approach aims to directly generate the desired enantiomer in excess over the other, often with high enantioselectivity. Key advancements in this area include:

Catalytic Asymmetric Hydrogenation: The reduction of prochiral enamines or imines using chiral transition metal catalysts is a powerful tool for accessing chiral amines. researchgate.net

Asymmetric Reductive Amination: The direct conversion of ketones to chiral amines using a chiral catalyst and a reducing agent has become an increasingly important strategy. frontiersin.org

Chemoenzymatic Methods: The use of enzymes, either as isolated catalysts or within whole-cell systems, offers a highly selective and environmentally benign route to enantiopure amines. Enzymes like transaminases can catalyze the asymmetric amination of ketones with excellent stereocontrol. frontiersin.org

Organocatalysis: Small organic molecules can act as catalysts to promote enantioselective transformations, providing an alternative to metal-based catalysts. rsc.org

More recently, visible-light-enabled photoredox catalysis has emerged as a novel and powerful strategy for the synthesis of functionalized cyclohexylamine (B46788) derivatives, offering mild reaction conditions and unique reactivity patterns. nih.gov These modern synthetic methods provide more efficient and atom-economical routes to enantiopure cyclohexylamines, moving away from the limitations of classical resolution techniques.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO B8187036 (1S,3R)-3-tert-Butoxy-cyclohexylamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R)-3-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9H,4-7,11H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACQAAPXDRKMNZ-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1CCC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Studies of Amine Protection and Deprotection

The primary amine of (1S,3R)-3-tert-Butoxy-cyclohexylamine is frequently protected to prevent unwanted side reactions during multi-step syntheses. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, due to its stability and the mild conditions required for its removal.

Protection Mechanism: The protection typically proceeds via the nucleophilic attack of the cyclohexylamine's nitrogen atom on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (B1257347) (Boc₂O). This forms a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates a tert-butoxide group, which then acts as a base to deprotonate the nitrogen, yielding the neutral Boc-protected amine and tert-butanol. The process is often facilitated by a mild base to neutralize the resulting carbonic acid byproduct.

Deprotection Mechanism: The removal of the Boc group is an acid-catalyzed hydrolysis. The mechanism begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the C-O bond, which releases the stable tert-butyl carbocation. The resulting carbamic acid is unstable and rapidly undergoes decarboxylation (loss of CO₂) to yield the protonated amine, which is then neutralized to afford the free this compound.

Table 1: Reagents and Mechanistic Roles in Amine Protection/Deprotection
ProcessReagentRoleKey Mechanistic Step
ProtectionDi-tert-butyl dicarbonate (Boc₂O)Electrophilic source of the Boc groupNucleophilic attack by the amine
DeprotectionTrifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)Strong acid catalystProtonation of the carbamate (B1207046) carbonyl

Detailed Mechanistic Pathways of Stereoselective Amination Processes

The synthesis of this compound with high stereopurity relies on stereoselective amination processes. A prevalent and mechanistically insightful method is the diastereoselective reductive amination of the corresponding ketone, 3-tert-butoxycyclohexanone. This process involves two key stages: the formation of an imine intermediate and its subsequent stereoselective reduction.

The reaction begins with the condensation of 3-tert-butoxycyclohexanone and an amine source, typically ammonia (B1221849) or ammonium (B1175870) acetate, to form a key imine intermediate. This imine is then reduced in situ. The stereoselectivity of the reaction is determined during the reduction step, where a hydride is delivered to the C=N double bond. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the protonated imine (iminium ion) in the presence of the starting ketone. harvard.edumasterorganicchemistry.com

In the context of reductive amination, the primary intermediate is the imine , or its protonated form, the iminium ion . The iminium ion is significantly more electrophilic than the starting ketone, which allows for selective reduction by mild hydride reagents. harvard.edu

In catalytic hydrogenation, a common alternative for the reduction step, the catalytic cycle involves metal-hydride intermediates. The catalyst, often palladium or platinum on carbon, activates molecular hydrogen to form reactive metal-hydride species on its surface. The imine substrate adsorbs onto the catalyst surface and is subsequently reduced by the sequential transfer of hydrogen atoms from the catalyst.

Deuterium-labeling studies are instrumental in identifying the source of hydrogen atoms in a reaction mechanism. ingentaconnect.com To elucidate the pathway of the reductive amination, a deuterated reducing agent, such as sodium triacetoxyborodeuteride (NaBD(OAc)₃), can be employed.

If the reaction proceeds via the proposed mechanism, the deuterium (B1214612) atom (from the deuteride (B1239839) source) should be incorporated exclusively at the C1 position of the resulting cyclohexylamine (B46788). Mass spectrometry or ¹H NMR spectroscopy of the product would confirm the presence and location of the deuterium atom, thereby verifying that the hydride reagent is the definitive hydrogen atom donor in the C-N bond-forming reduction step. acs.org

Table 2: Deuterium-Labeling Experiment Design
ReactantDeuterium SourceExpected ProductMechanistic Insight
3-tert-butoxycyclohexanone + NH₃NaBD(OAc)₃(1S,3R)-1-Deuterio-3-tert-butoxy-cyclohexylamineConfirms hydride from the reducing agent is delivered to the C1 carbon.
3-tert-butoxycyclohexanone + NH₃NaBH(OAc)₃ in D₂OThis compound (unlabeled)Demonstrates that the solvent is not the hydride source.

The kinetic isotope effect (KIE) is a powerful tool for determining whether a specific bond is broken or formed in the rate-determining step of a reaction. wikipedia.orgyoutube.com In the reductive amination pathway, the rate-determining step could be either the formation of the imine or the subsequent hydride transfer.

To investigate this, two parallel reactions can be run: one with a standard hydride reducing agent (e.g., NaBH(OAc)₃) and one with its deuterated counterpart (e.g., NaBD(OAc)₃). The rates of these two reactions are then compared. If the hydride transfer to the imine is the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) will be observed. youtube.com This is because the carbon-deuterium bond is stronger and has a lower zero-point energy than the carbon-hydrogen bond, making it more difficult to break (or form in the transition state), thus slowing the reaction. youtube.com If kH/kD is approximately 1, it suggests that hydride transfer is not the rate-limiting step.

Table 3: Kinetic Isotope Effect Experimental Scenarios
ExperimentObserved KIE (kH/kD)Interpretation
Comparison of reaction rates with NaBH(OAc)₃ vs. NaBD(OAc)₃> 1 (e.g., 2-7)Hydride transfer to the imine is the rate-determining step.
Comparison of reaction rates with NaBH(OAc)₃ vs. NaBD(OAc)₃≈ 1Hydride transfer is not the rate-determining step; imine formation is likely rate-limiting.

Stereochemical Control Mechanisms

The stereochemistry of the final product, specifically the cis relationship between the C1-amine and the C3-tert-butoxy group, is dictated by the stereochemical course of the reduction of the imine intermediate. This control is primarily exerted by the existing stereocenter and substituents on the cyclohexane (B81311) ring.

The stereochemical outcome is a direct consequence of minimizing steric hindrance during the transition state of the hydride delivery step. The cyclohexane ring of the imine intermediate adopts a chair conformation where the bulky tert-butoxy (B1229062) group at the C3 position overwhelmingly prefers to reside in the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions.

This large equatorial substituent effectively shields the top (axial) face of the molecule. Consequently, the incoming hydride reagent (e.g., from NaBH(OAc)₃) preferentially attacks the imine carbon from the less sterically encumbered bottom (equatorial) face. This equatorial attack forces the developing C-N bond into the axial position. A subsequent ring flip of the cyclohexane product places the newly formed, and relatively bulky, amino group into the more stable equatorial position, resulting in the thermodynamically favored cis-(1S,3R) diastereomer. Therefore, the steric bulk of the C3-tert-butoxy group is the key element that directs the stereochemical outcome of the amination.

Impact of Chiral Catalysts and Auxiliaries on Transition States

The stereoselective synthesis of this compound relies on precise control of the three-dimensional arrangement of atoms during the reaction. This is achieved through the use of chiral catalysts or chiral auxiliaries, which influence the reaction pathway by creating diastereomeric transition states with different energy levels. The lower energy transition state is favored, leading to the preferential formation of the desired stereoisomer. Mechanistic investigations, often supported by computational studies, provide insight into the nature of these transition states and the factors governing stereoselectivity.

Chiral Catalysts in Asymmetric Hydrogenation

One of the most effective methods for the synthesis of chiral amines is the asymmetric hydrogenation of prochiral enamides or imines, often catalyzed by transition metal complexes with chiral ligands. Rhodium complexes with chiral bisphosphine ligands, such as those from the Josiphos or DuanPhos families, have demonstrated high efficacy in the hydrogenation of various enamides.

In a representative reaction, a prochiral enamide precursor to a 3-alkoxy-cyclohexylamine derivative undergoes hydrogenation in the presence of a Rh-complex. The catalyst coordinates to the double bond of the enamide, creating a chiral environment. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the hydrogen addition.

Table 1: Representative Data for Rh-Catalyzed Asymmetric Hydrogenation of an Enamide Precursor

EntryChiral LigandSolventH₂ Pressure (atm)Temperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
1(R,S)-JosiphosMethanol1025>9998
2(S,S)-DuanPhosToluene1025>9995
3(R)-BINAPTHF10259892
4(R,S)-JosiphosDichloromethane100>9999

Note: The data presented here is illustrative and based on findings for structurally similar substrates, as specific data for the direct precursor to this compound is not publicly available.

The high enantioselectivities observed are attributed to the formation of a favored catalyst-substrate complex. Mechanistic studies on similar systems suggest that the enamide coordinates to the rhodium center in a bidentate fashion through the double bond and the amide oxygen. The chiral ligand creates a "chiral pocket" that sterically hinders one face of the enamide from binding, or from which hydride delivery is disfavored. The transition state for the hydrogen addition to the less hindered face is therefore lower in energy, leading to the observed high enantiomeric excess.

Chiral Phosphoric Acids in Cycloaddition Reactions

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a variety of asymmetric transformations, including cycloaddition reactions that can be employed to construct the cyclohexylamine core. In a potential synthetic route, a [4+2] cycloaddition between a suitable diene and an imine derivative could be catalyzed by a CPA.

The CPA catalyst can activate the imine electrophile through hydrogen bonding, simultaneously creating a chiral environment. The bulky substituents on the BINOL-derived backbone of the CPA effectively shield one face of the imine, directing the nucleophilic attack of the diene to the opposite face. Computational studies on related systems have shown that the transition state involves a network of hydrogen bonds between the catalyst, the imine, and the incoming diene, which rigidly defines the orientation of the reactants and leads to high stereoselectivity.

The Role of Chiral Auxiliaries

An alternative strategy involves the use of a chiral auxiliary, a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For the synthesis of this compound, a chiral auxiliary, such as a pseudoephedrine or a sulfinamide derivative, could be attached to a precursor molecule.

For instance, a prochiral ketone could be converted into a chiral N-sulfinyl imine using Ellman's auxiliary ((R)- or (S)-tert-butanesulfinamide). The subsequent diastereoselective reduction of the imine would be directed by the bulky tert-butylsulfinyl group. The transition state for the delivery of the hydride reagent (e.g., from a borohydride) is stabilized when the nucleophile attacks from the face opposite to the bulky auxiliary, thus leading to the formation of one diastereomer in excess. The chiral auxiliary can then be cleaved under acidic conditions to yield the desired chiral amine.

Table 2: Diastereoselective Reduction of an Imine with a Chiral Auxiliary

EntryChiral AuxiliaryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (dr)
1(R)-tert-ButanesulfinamideNaBH₄Methanol-7895:5
2(S)-PseudoephedrineL-Selectride®THF-7898:2
3(R)-1-PhenylethylamineH₂, Pd/CEthanol2590:10

Note: This data is representative of the general efficacy of these chiral auxiliaries in similar chemical transformations.

The stereochemical outcome is governed by the energy difference between the two possible diastereomeric transition states. The transition state that minimizes steric interactions between the incoming nucleophile, the substrate, and the chiral auxiliary is significantly lower in energy. For example, in the case of an N-sulfinyl imine, the auxiliary is believed to adopt a conformation where the bulky tert-butyl group shields one face of the C=N double bond, forcing the hydride to attack from the less hindered face.

Applications in Asymmetric Synthesis and Design of Novel Chemical Entities

(1S,3R)-3-tert-Butoxy-cyclohexylamine as a Chiral Building Block

Chiral building blocks are optically pure compounds that chemists use as starting materials to construct more complex chiral molecules. enamine.net The use of such building blocks is a cornerstone of modern drug development, as the biological activity of a drug is often intrinsically linked to its specific three-dimensional structure. enamine.net

This compound serves as an exemplary chiral building block. Its rigid cyclohexyl core provides a well-defined spatial arrangement, while the amine and tert-butoxy (B1229062) groups offer sites for further chemical modification. The key advantages of using this specific building block include:

Pre-defined Stereochemistry: The fixed (1S,3R) configuration allows for the direct transfer of chirality into the target molecule, avoiding the need for complex stereoselective reactions or difficult separation of stereoisomers later in the synthesis.

Structural Scaffold: The cyclohexane (B81311) ring acts as a robust, non-aromatic scaffold, which is a desirable feature in many drug candidates for improving properties like metabolic stability and solubility.

Functional Group Handles: The primary amine is a versatile functional group that can readily participate in a wide array of chemical reactions, such as amide bond formation, reductive amination, and alkylation, enabling its incorporation into diverse molecular frameworks.

Role in the Synthesis of Complex Molecular Architectures

The synthesis of complex molecules is a stepwise process that often involves the strategic combination of simpler, well-defined fragments. nih.gov this compound and its close derivatives are utilized as key intermediates in the assembly of sophisticated molecular structures, particularly in the pharmaceutical industry.

Due to its chiral nature and versatile functionality, the (1S,3R)-cyclohexylamine scaffold is an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). echemi.com Its incorporation can be a critical step in building the final molecular entity with the correct stereochemistry required for its intended biological activity.

Proteases are enzymes that cleave peptide bonds in proteins, and their inhibition is a key therapeutic strategy for various diseases, including viral infections and hypertension. nih.gov Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and oral bioavailability. nih.gov The rigid cyclohexylamine (B46788) scaffold can be used to replace flexible portions of a peptide backbone, helping to lock the molecule into the bioactive conformation necessary for binding to a protease active site. This structural constraint can lead to enhanced potency and selectivity of the inhibitor.

Many molecules that act on the central nervous system (CNS) are chiral and contain amine functionalities. The specific shape of a drug molecule is often crucial for its ability to cross the blood-brain barrier and interact with specific receptors or enzymes in the brain. The this compound scaffold provides a valuable framework for creating novel CNS-active compounds with precise stereochemical control, which is essential for achieving the desired therapeutic effect while minimizing off-target side effects.

A significant application of the (1S,3R)-cyclohexylamino scaffold is demonstrated in the development of inhibitors for Lysyl tRNA Synthetase (LysRS), an essential enzyme for protein synthesis in bacteria like Mycobacterium tuberculosis. acs.org Inhibition of this enzyme is a promising strategy for developing new antibiotics. acs.orgresearchgate.net

In a medicinal chemistry program targeting M. tuberculosis LysRS, researchers synthesized a series of compounds where the (1S,3R)-cyclohexylamino moiety was incorporated as a key structural element. acs.org Specifically, a derivative, (1S,3R)-3-aminocyclohexan-1-ol, was used to explore the structure-activity relationship (SAR) at a specific pocket (the R1 pocket) of the enzyme. The study found that modifications to this cyclohexyl ring were critical for both potency and metabolic stability. For instance, oxidation of the cycloalkyl ring was identified as a primary route of metabolism. acs.org

The table below summarizes key findings from this research, illustrating how modifications to the chiral cyclohexyl scaffold influenced the compound's activity.

CompoundR1 GroupMtb LysRS IC50 (µM)Mtb MIC (µM)
26 (1R,3S)-3-hydroxycyclohexyl0.0070.06
27 (1S,3R)-3-hydroxycyclohexyl0.0060.13
28 (1R,4R)-4-hydroxycyclohexyl0.0130.2
29 (1S,4S)-4-hydroxycyclohexyl0.0130.2

Data sourced from the Journal of Medicinal Chemistry. acs.org Mtb LysRS IC50 is the concentration required to inhibit the enzyme by 50%. MIC is the minimum concentration required to inhibit M. tuberculosis growth.

These results underscore the importance of the specific stereochemistry of the cyclohexyl ring in achieving potent enzyme inhibition and whole-cell activity. acs.org

Design of Chiral Ligands and Catalysts Utilizing Cyclohexylamine Scaffolds

Beyond being part of a final molecule, chiral scaffolds are fundamental to the creation of chiral ligands and catalysts used in asymmetric catalysis. researchgate.net These catalysts are used in small amounts to produce large quantities of chiral products with high enantioselectivity. nih.gov

The cyclohexylamine framework is a privileged scaffold in this area. manchester.ac.uk The amine group can be readily modified to coordinate with a metal center (e.g., rhodium, palladium, aluminum), while the rigid, chiral cyclohexane backbone creates a well-defined chiral environment around the metal. nih.govmanchester.ac.uknih.gov This chiral pocket dictates how a substrate approaches the metal, thereby controlling the stereochemical outcome of the reaction. Ligands based on the chiral trans-1,2-diaminocyclohexane backbone, a related scaffold, have been successfully used in various catalytic reactions. manchester.ac.uk The use of this compound provides another avenue for designing novel ligands where the specific stereochemistry and substitution pattern can be leveraged to achieve high efficiency and selectivity in asymmetric transformations. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Conformational Analysis and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a substituted cyclohexane (B81311) like (1S,3R)-3-tert-Butoxy-cyclohexylamine, DFT calculations are instrumental in determining the preferred conformations and understanding its reactivity.

The cyclohexane ring can exist in several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. For a disubstituted cyclohexane, the substituents can be in either axial or equatorial positions. DFT calculations can precisely quantify the energy differences between these various conformations. For this compound, the key would be to determine the energetic preference for the -tert-butoxy and amine groups to be in axial versus equatorial positions. Generally, bulky groups like -tert-butoxy strongly prefer the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.

DFT studies on substituted cyclohexanes have demonstrated that the choice of functional and basis set is crucial for obtaining accurate energetic and geometric parameters. These calculations can yield data on bond lengths, bond angles, dihedral angles, and the relative energies of different conformers. Such data provides a foundational understanding of the molecule's structural preferences, which in turn influences its chemical behavior.

Table 1: Representative DFT Functionals and Basis Sets for Conformational Analysis

DFT FunctionalBasis SetDescription
B3LYP6-31G(d)A widely used hybrid functional, often providing a good balance of accuracy and computational cost for geometry optimizations.
M06-2X6-311+G(d,p)A meta-hybrid functional known for good performance in systems with non-covalent interactions, which can be relevant for intramolecular hydrogen bonding.
ωB97X-Daug-cc-pVTZA range-separated hybrid functional with dispersion corrections, suitable for high-accuracy energy calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this could involve modeling its reactions, for instance, as a nucleophile.

Distortion-Interaction Analysis, also known as the Activation Strain Model, is a computational technique used to understand the origins of activation barriers in chemical reactions. nih.gov The activation energy (ΔE‡) is decomposed into two components: the distortion energy (ΔE_dist) and the interaction energy (ΔE_int).

ΔE‡ = ΔE_dist + ΔE_int

Distortion Energy (ΔE_dist): This is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. nih.gov

Interaction Energy (ΔE_int): This represents the actual interaction (e.g., electrostatic, orbital) between the distorted reactants in the transition state. nih.gov

By analyzing these components along the reaction coordinate, researchers can determine whether the reaction barrier is primarily due to the energy needed to distort the reactants or due to weak interactions at the transition state. This method provides valuable insights into how substituents and stereochemistry influence reactivity.

The Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM, is a method used to analyze the electron density of a molecule to define atoms and the bonds between them. nih.gov This analysis can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) based on the topological properties of the electron density at bond critical points (BCPs). Key properties analyzed at a BCP include:

Electron density (ρ(r)): Higher values indicate a stronger bond.

Laplacian of the electron density (∇²ρ(r)): The sign of the Laplacian can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions.

Total electron energy density (H(r)): The sign of H(r) can also provide insights into the nature of the interaction.

For a molecule like this compound, AIM analysis could be used to study intramolecular hydrogen bonding between the amine and the ether oxygen, or to analyze the electronic effects of the substituents on the cyclohexane ring.

Electrostatic interactions play a crucial role in determining molecular structure, stability, and reactivity. Computational methods can be used to calculate the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface of a molecule. The MEP provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and a positive potential around the amine hydrogens.

Prediction of Stereochemical Outcomes

Computational chemistry is increasingly used to predict the stereochemical outcome of reactions. For reactions involving chiral molecules like this compound, computational models can be used to calculate the energies of the transition states leading to different stereoisomeric products. According to transition state theory, the product distribution is determined by the relative free energies of the competing transition states.

By modeling the reaction pathways for the formation of different stereoisomers and calculating the corresponding activation energies, it is possible to predict which stereoisomer will be the major product. This approach is particularly valuable in asymmetric synthesis, where it can guide the choice of catalysts and reaction conditions to achieve high stereoselectivity.

Advancements in the Derivatization of this compound Remain a Niche Area of Study

Despite the importance of chiral cyclohexylamine (B46788) derivatives in medicinal chemistry and materials science, a comprehensive review of publicly available scientific literature and patent databases reveals that specific advanced derivatization and functionalization strategies focusing solely on this compound are not extensively documented. While the foundational structure of this compound suggests a wide range of potential chemical transformations, detailed research findings on its specific reactions, such as amine functionalization, scaffold diversification, and the synthesis of related chiral molecules, are limited.

The inherent features of this compound, including its stereochemistry and the presence of a sterically hindered tert-butoxy (B1229062) group, present unique challenges and opportunities in synthetic chemistry. However, without a substantial body of published research, a detailed discussion of its advanced derivatization remains speculative.

The following sections outline the general strategies that would be applicable to this class of compounds, based on established organic chemistry principles and studies on analogous structures. It is important to note that the specific outcomes, such as yields and stereoselectivity, for the reactions described below have not been reported for this compound itself.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Syntheses

The principles of green chemistry are increasingly guiding the development of new synthetic pathways. For chiral amines like (1S,3R)-3-tert-Butoxy-cyclohexylamine, a primary goal is to improve atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. jocpr.comjk-sci.com

Integration into Continuous Flow Chemistry Systems

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of complex molecules like this compound. springernature.comresearchgate.net Continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. springernature.commdpi.com

A key area of future research is the development of robust, scalable flow protocols. This includes the immobilization of catalysts, such as enzymes or transition metal complexes, onto solid supports for use in packed-bed reactors. nih.govwhiterose.ac.uk Immobilized catalysts can be easily separated from the product stream and reused, increasing efficiency and reducing costs. rsc.org Flow chemistry also enables the seamless integration of multiple reaction steps, including reaction, workup, and purification, into a single, automated sequence. researchgate.netmdpi.com This "end-to-end" synthesis can significantly shorten production times and reduce manual handling. For chiral amine synthesis, biocatalytic methods using enzymes like transaminases are particularly well-suited for flow systems, offering high enantioselectivity under mild conditions. rsc.orgacs.orgbohrium.com Research into designing and optimizing these integrated flow systems will be essential for the efficient and on-demand manufacturing of this compound. whiterose.ac.uk

Benefit of Continuous FlowDescription
Enhanced Safety Superior heat and mass transfer minimizes risks associated with exothermic reactions.
Improved Control Precise control over temperature, pressure, and residence time leads to better consistency and yield.
Scalability Production can be scaled up by running the system for longer periods, avoiding reactor size limitations.
Automation Enables multi-step syntheses without the need for isolating intermediates, increasing efficiency.
Catalyst Recycling Facilitates the use of immobilized catalysts, which can be reused, lowering costs.

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The stereoselective synthesis of this compound hinges on the effectiveness of the catalytic system. While significant progress has been made, the discovery of new, more active, and selective catalysts remains a major research focus.

Transition metal catalysis, particularly using iridium, ruthenium, and rhodium complexes with chiral ligands, has been a cornerstone for the asymmetric hydrogenation of imines and enamines to produce chiral amines. acs.orgnih.govacs.org Future work will involve designing novel chiral ligands, including P-stereogenic phosphines and N-heterocyclic carbenes, to fine-tune the catalyst's performance for specific substrates. nih.gov This allows for higher enantioselectivity and efficiency.

Beyond traditional metal catalysis, biocatalysis offers a powerful and sustainable alternative. acs.org Enzymes such as imine reductases (IREDs) and transaminases (ATAs) can catalyze the formation of chiral amines with exceptional enantioselectivity (>99% ee) under mild, aqueous conditions. rsc.orgdoi.org Genetic engineering and directed evolution techniques are being used to create enzyme variants with improved stability, broader substrate scope, and tailored stereoselectivity. doi.orgrochester.edu The development of dual-catalyst systems, which combine photoredox catalysis with chiral catalysts like chiral phosphoric acids (CPAs), is another promising avenue for creating new enantioselective transformations. nih.govbeilstein-journals.org

Catalytic SystemKey Features & Research Directions
Transition Metal Catalysis Development of novel chiral ligands (e.g., P-stereogenic phosphines) for Ir, Ru, and Rh catalysts to improve enantioselectivity in asymmetric hydrogenation. acs.orgnih.gov
Biocatalysis Engineering of enzymes like imine reductases (IREDs) and transaminases (ATAs) for higher stability, broader substrate scope, and tailored selectivity. rsc.orgdoi.org
Organocatalysis Use of small organic molecules, such as chiral phosphoric acids (CPAs), often in combination with other catalytic cycles (e.g., photoredox), for enantioselective additions. nih.govbeilstein-journals.org
Dual Catalysis Combining different catalytic modes, like photoredox and chiral acid catalysis, to enable novel and highly selective reaction pathways. beilstein-journals.org

Advanced Mechanistic Investigations via in situ Spectroscopic Techniques

A fundamental understanding of the reaction mechanism is critical for optimizing existing synthetic methods and designing new, more efficient ones. The use of in situ spectroscopic techniques, which allow for the real-time monitoring of a reaction as it occurs, is an area of growing importance. youtube.com

Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Absorption Spectroscopy (XAS) can provide invaluable data on the structure of catalytic active sites, the identity of reaction intermediates, and the kinetics of the transformation. youtube.comacs.orgfrontiersin.org For example, in situ FTIR can be used to observe the formation and consumption of intermediates on a catalyst's surface during a reaction. acs.org This information helps to elucidate the catalytic cycle, identify rate-limiting steps, and understand the origins of enantioselectivity. youtube.comresearchgate.net By applying these advanced analytical tools to the synthesis of this compound, researchers can gain deeper insights that will guide the rational design of improved catalysts and reaction conditions. frontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S,3R)-3-tert-Butoxy-cyclohexylamine, and how can reaction conditions be optimized for yield and stereochemical purity?

  • Methodology :

  • Lactone Ring-Opening : Utilize tert-butoxycarbonyl (Boc) protection strategies to stabilize intermediates. For example, ethyl (1R*,2S*,5S*)-2-(tert-butoxycarbonylamino)-5-hydroxycyclohex-3-enecarboxylate derivatives can be synthesized via lactone ring-opening under acidic conditions (e.g., HCl in dioxane) .
  • Chiral Resolution : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate diastereomers. Purity thresholds >98% (GC) are achievable, as demonstrated for structurally similar cis-4-tert-butylcyclohexylamine hydrochloride .
    • Optimization Table :
ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–5°C (Boc protection)Minimizes side reactions
CatalystPd/C (hydrogenation)Ensures stereochemical retention
SolventAnhydrous THFPrevents hydrolysis

Q. How can stereochemical integrity be verified during synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare coupling constants (e.g., J1,3J_{1,3}) to reference data for (1S,3R) configuration.
  • Polarimetry : Measure optical rotation against enantiopure standards.
  • X-ray Crystallography : Resolve absolute configuration for crystalline intermediates, as seen in bicyclohexanol derivatives .

Q. What are the critical storage and handling protocols to ensure compound stability?

  • Guidelines :

  • Store under inert gas (N2_2/Ar) at –20°C to prevent tert-butoxy group degradation.
  • Avoid prolonged exposure to moisture, which can hydrolyze the Boc group .
  • Use flame-resistant containers due to amine flammability risks, as noted for butylamine analogs .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interactions with biological targets (e.g., neurotransmitter receptors)?

  • Approach :

  • Molecular Dynamics (MD) Simulations : Model interactions with κ-opioid receptors (KOR), leveraging structural analogs like JDTic derivatives that show nanomolar affinity (Ki_i = 0.01–0.11 nM) .
  • Radioligand Binding Assays : Use [35^{35}S]GTPγS to quantify receptor activation, as applied to Boc-protected arylcyclohexylamines .

Q. What advanced analytical methods resolve contradictory data in isomer quantification?

  • Resolution Workflow :

HPLC-MS : Combine reverse-phase chromatography (C18 column) with high-resolution mass spectrometry to distinguish isomers.

Isotopic Labeling : Track tert-butoxy group stability using 13^{13}C-NMR .

  • Case Study : Conflicting GC purity results (>98% vs. 95%) for tert-butylcyclohexyl acetate isomers were resolved via GC-MS with chiral stationary phases .

Q. How can in vitro ADME properties be assessed for CNS-targeted applications?

  • Protocols :

  • Blood-Brain Barrier (BBB) Penetration : Calculate logBB values (e.g., –0.5 to +0.3) using PAMPA assays, as validated for cyclohexanediamine derivatives .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor tert-butoxy group cleavage via LC-MS/MS .

Q. What strategies mitigate racemization during derivatization (e.g., coupling with fluorophores or bioactive moieties)?

  • Preventive Measures :

  • Low-Temperature Reactions : Conduct couplings at –20°C to minimize epimerization.
  • Steric Hindrance : Introduce bulky substituents (e.g., trifluoromethyl groups) to protect the chiral center, as demonstrated in phenoxazine-cyclohexyl hybrids .

Data Contradiction Analysis Framework

  • Scenario : Discrepancies in reported receptor binding affinities.
  • Resolution Steps :
    • Cross-validate using orthogonal assays (e.g., [35^{35}S]GTPγS vs. cAMP accumulation).
    • Re-synthesize batches with strict stereochemical controls and re-test.
    • Apply quantum mechanical calculations (DFT) to predict binding conformers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.